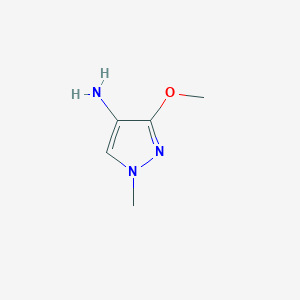

3-甲氧基-1-甲基-1H-吡唑-4-胺

描述

3-methoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular weight of 163.61 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-methoxy-1-methyl-1H-pyrazol-4-amine, involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The InChI code for 3-methoxy-1-methyl-1H-pyrazol-4-amine is 1S/C5H9N3O.ClH/c1-8-3-4 (6)5 (7-8)9-2;/h3H,6H2,1-2H3;1H . The molecular structure of this compound can be analyzed using various techniques such as FTIR-ATR, 1D and 2D NMR experiments, and EIMS .科学研究应用

Organic Synthesis

“3-methoxy-1-methyl-1H-pyrazol-4-amine” is an important raw material and intermediate used in organic synthesis . It is often used in the preparation of other complex organic compounds.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It is used as a building block in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients .

Agrochemicals

In the agrochemical industry, “3-methoxy-1-methyl-1H-pyrazol-4-amine” is used as an intermediate . It helps in the synthesis of various agrochemical products.

Dye Manufacturing

This compound is also used in the manufacturing of dyes . It contributes to the development of new colors and improves the quality of existing ones.

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which can be synthesized from “3-methoxy-1-methyl-1H-pyrazol-4-amine”, have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazoles also exhibited antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

安全和危害

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the case for this compound as well .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and thus its activity .

Biochemical Pathways

Based on the activities of similar compounds, it could be involved in various cellular processes, potentially influencing signal transduction, enzyme activity, or gene expression .

Result of Action

The effects would depend on the specific targets and pathways it influences, and could range from changes in cellular signaling to alterations in gene expression .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of 3-methoxy-1-methyl-1H-pyrazol-4-amine . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets .

属性

IUPAC Name |

3-methoxy-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXSXFLSHMQQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

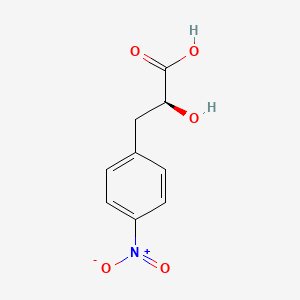

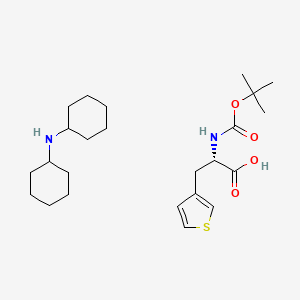

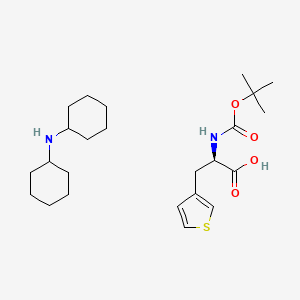

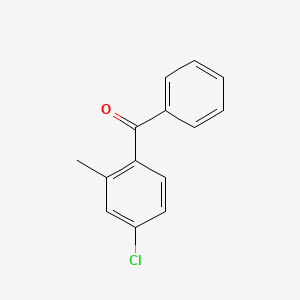

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

![N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B3126171.png)

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)